Dipropyl phthalate-d4
Description
Contextualization of Phthalate (B1215562) Esters in Environmental and Analytical Chemistry
Phthalate esters, or phthalates, are a class of industrial chemicals produced by reacting phthalic acid with specific alcohols. sapub.orgaccustandard.com They are primarily used as plasticizers to enhance the flexibility, durability, and longevity of plastics, especially polyvinyl chloride (PVC). sapub.orgurv.cat Because phthalates are not chemically bound to the plastic polymer, they can leach, migrate, or evaporate into the environment over time. sapub.orgurv.cat This has led to their status as ubiquitous environmental contaminants, found in various compartments including air, water, soil, and sediment. sapub.orgnih.govoup.com
The widespread presence of phthalates is a significant concern due to their potential to act as endocrine-disrupting chemicals (EDCs), which can interfere with hormonal systems in both wildlife and humans. sapub.orgnih.gov Compounds such as Di-n-butyl phthalate (DBP) and bis(2-ethylhexyl) phthalate (DEHP) are among the most common and studied phthalate pollutants. nih.gov The need to monitor and quantify these compounds in diverse matrices—from food and beverages to environmental samples and human tissues—drives a significant area of analytical chemistry. nih.govnih.govtandfonline.commdpi.com Accurate analytical methods are essential for assessing human exposure and understanding the environmental fate of these substances. core.ac.uk
Significance of Deuterated Analogs in Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis. diabetesjournals.org The method involves adding a known quantity of an isotopically labeled version of the analyte—the target chemical—to a sample before any processing or cleanup steps. diabetesjournals.orgnih.govdiabetesjournals.org This labeled compound, often a deuterated analog where hydrogen atoms are replaced by deuterium (B1214612), serves as an internal standard. nih.govnih.govmedchemexpress.com
Deuterated internal standards are ideal because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts. tandfonline.com This means they behave the same way during sample extraction, cleanup, and introduction into the analytical instrument, such as a gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS). tandfonline.comdiabetesjournals.org Any loss of the target analyte during sample preparation will be matched by a proportional loss of the internal standard. By measuring the ratio of the signal from the natural analyte to the signal from the deuterated standard in the mass spectrometer, analysts can accurately calculate the original concentration of the analyte, effectively correcting for procedural losses and variations in instrument response. nih.govdiabetesjournals.org This approach significantly enhances the reliability and accuracy of trace-level quantification in complex matrices. tandfonline.comresearchgate.net
Rationale for the Study of Di-n-propyl Phthalate-d4 in Advanced Research
The rationale for using Di-n-propyl Phthalate-d4 stems directly from the need to accurately measure its non-deuterated form, Di-n-propyl phthalate (DNPP). As a member of the phthalate family, DNPP is subject to monitoring in consumer products, food, and the environment. thermofisher.com To obtain reliable and validated quantitative data, a robust analytical method is required.
Di-n-propyl Phthalate-d4 serves as the perfect internal standard for the analysis of DNPP using IDMS. scbt.com Its use is critical in methods developed for the simultaneous determination of multiple phthalates in complex samples like edible oils, Chinese spirits, and biosolids from wastewater treatment plants. nih.govtandfonline.comthermofisher.com By incorporating Di-n-propyl Phthalate-d4, researchers can compensate for matrix effects and variations in extraction recovery, leading to highly accurate and reproducible results. tandfonline.comjst.go.jp Therefore, Di-n-propyl Phthalate-d4 is not typically studied for its own properties but is synthesized and used as an analytical standard to facilitate the precise and reliable quantification of its pollutant counterpart in advanced environmental and food safety research. scbt.comsigmaaldrich.comaccustandard.com
Chemical and Physical Properties of Di-n-propyl Phthalate-d4
The following table summarizes key identifiers and properties of Di-n-propyl Phthalate-d4.
| Property | Value |
| Synonyms | Di-n-propyl phthalate-d4, Dipropyl phthalate-3,4,5,6-d4, NSC 15314-d4 |
| CAS Number | 358731-29-0 |
| Molecular Formula | C₁₄D₄H₁₄O₄ or C₁₄D₄H₁₇O₄ |
| Molecular Weight | 254.31 g/mol or 257.34 g/mol |
| Mass Shift | M+4 |
| Format | Neat or in solution (e.g., Methanol) |
| InChI Key | MQHNKCZKNAJROC-KDWZCNHSSA-N |
| Applications | Environmental, Food & Beverage, Cosmetics, Personal Care Analysis |
Note: Variations in molecular formula and weight can be found across different suppliers, likely due to different conventions in representing deuterated compounds. scbt.comsigmaaldrich.comavantorsciences.com
Detailed Research Findings
Research literature highlights the application of Di-n-propyl Phthalate-d4 primarily as an internal standard in analytical methodologies designed to quantify phthalate esters in various matrices.
Analysis of Contaminants in Beverages and Food: In a study developing a method for the accurate analysis of 16 phthalate esters in Chinese spirits, researchers utilized the corresponding 16 isotope-labeled phthalates, including by inference a deuterated analog for di-n-propyl phthalate. nih.gov The use of isotope dilution with GC-MS/MS proved to be simple, rapid, and highly sensitive, achieving recoveries between 94.3% and 105.3%. nih.gov Similarly, an isotope dilution GC-MS method was developed for the simultaneous analysis of phthalates and other contaminants in edible oils, where the use of stable isotope-labeled internal standards for each analyte resulted in high accuracy and recoveries of 80.6–97.8%. tandfonline.comwho.int
Environmental and Biomonitoring: Methods for analyzing phthalates in environmental samples like wastewater, sludge, and indoor air frequently employ deuterated internal standards to ensure accuracy. thermofisher.comjst.go.jp For instance, a modified QuEChERS extraction method for influent, effluent, and biosolids from wastewater treatment plants spiked samples with a deuterated phthalate mix to track recovery and quantification by LC-MS/MS. thermofisher.com In the analysis of indoor air, deuterium-labeled phthalates were used as internal standards, showing good linearity and recovery, which is crucial for assessing human exposure. jst.go.jp
Synthesis for Analytical Use: The synthesis of deuterated compounds is a specialized field. Methods for creating deuterated phthalic acids often involve a platinum-catalyzed exchange of potassium phthalate in deuterium oxide. cdnsciencepub.com The resulting deuterated acid can then be esterified to produce the desired deuterated phthalate ester, such as Di-n-propyl Phthalate-d4, for use as a certified reference material or analytical standard. accustandard.comcdnsciencepub.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHNKCZKNAJROC-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC)C(=O)OCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746775 | |
| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-29-0 | |
| Record name | Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Role of Di N Propyl Phthalate D4 As a Stable Isotope Internal Standard
Principles of Internal Standardization in Phthalate (B1215562) Quantification
Internal standardization is a powerful technique used in analytical chemistry to improve the accuracy and precision of quantitative analysis. The process involves adding a known amount of a specific compound, the internal standard (IS), to every sample, calibration standard, and quality control sample before any sample preparation steps. nih.gov The IS is a compound that is chemically similar to the analyte—the substance being measured—but is distinguishable by the analytical instrument, typically a mass spectrometer. scioninstruments.com
In phthalate quantification, an ideal internal standard, such as DnP-d4, co-elutes with the target analyte (DnPP) and experiences similar effects during the entire analytical process. This includes extraction, sample cleanup, and injection into the analytical instrument. texilajournal.com Any loss of the target analyte during these steps will be mirrored by a proportional loss of the internal standard. Similarly, variations in instrument response, such as fluctuations in ionization efficiency in the mass spectrometer (a phenomenon known as the matrix effect), will affect both the analyte and the internal standard in the same way. scioninstruments.comclearsynth.com
By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for these variations. This ratio is then used to calculate the concentration of the analyte in the original sample, leading to more reliable and reproducible results than could be achieved with external standardization alone. chinesestandard.net The use of isotope-labeled internal standards is considered the most precise method for analyzing compounds at very low concentrations. frontiersin.org
Advantages of Deuterated Analogs for Analytical Accuracy and Precision
The use of deuterated analogs like Di-n-propyl phthalate-d4 as internal standards offers significant advantages, making it a gold-standard approach in analytical chemistry, particularly for mass spectrometry-based methods. clearsynth.com
Key advantages include:
Correction for Matrix Effects : Complex samples from environmental or biological sources contain various compounds that can interfere with the ionization of the target analyte in a mass spectrometer, either suppressing or enhancing its signal. Because a deuterated standard is nearly identical to the analyte, it experiences the same matrix effects. scioninstruments.comclearsynth.com Using the signal ratio effectively cancels out this interference, leading to higher accuracy. clearsynth.com
Compensation for Procedural Losses : During multi-step sample preparation procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some amount of the analyte can be unavoidably lost. scioninstruments.com Since the deuterated standard is added at the very beginning, it tracks the analyte through all steps. By correcting based on the recovery of the deuterated standard, the final calculated concentration reflects the amount originally present in the sample.
Improved Precision and Reproducibility : By correcting for both physical losses and instrumental variability, deuterated internal standards significantly reduce the standard deviation between replicate measurements. nih.gov This results in higher precision and ensures that results are reproducible across different batches of analysis and even between different laboratories. texilajournal.com
Applications Across Diverse Research Matrices
The reliability of Di-n-propyl phthalate-d4 as an internal standard has led to its widespread use in the detection and quantification of its native form, Di-n-propyl phthalate (DnPP), and other phthalates in a variety of complex samples.
Phthalates are ubiquitous environmental contaminants due to their extensive use as plasticizers. europa.eu Accurate measurement is crucial for monitoring and risk assessment. DnP-d4 has been employed as an internal standard in numerous environmental studies.
Air Analysis : In studies of indoor air quality, deuterated phthalate standards are essential for achieving the low limits of quantification needed to meet health guidelines. A simultaneous analysis method for insecticides and phthalates in indoor air used deuterated standards, including DBP-d4 and DEHP-d4, to quantify their target analytes. In this method, DnPP was quantified using DBP-d4 as the internal standard, achieving a low limit of quantification (LOQ). e-kenkyu.com
Dust Analysis : House dust is a significant reservoir for phthalates. A study analyzing plasticizers in house dust from multiple countries utilized a suite of deuterated phthalate standards, including Di-n-propyl phthalate-d4, to ensure accurate quantification of numerous compounds, including DnPP. semanticscholar.org
Water and Biosolids : Methods for analyzing numerous phthalates in wastewater and biosolids have been developed using deuterated internal standards to overcome the challenges of these complex matrices. thermofisher.com In such studies, a cocktail of deuterated standards is spiked into samples before extraction to correct for losses and matrix effects during analysis by gas chromatography-mass spectrometry (GC-MS). thermofisher.com
The table below summarizes findings from a study on phthalates in indoor air, demonstrating the method's performance using deuterated internal standards.
| Analyte | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) (μg/m³) |
|---|---|---|---|
| Di-n-propyl phthalate (DnPP) | 87.4 - 102 | 1.35 - 8.22 | Not Specified |
| Di-n-butyl phthalate (DBP) | 87.4 - 102 | 1.35 - 8.22 | 0.0882 |
| Di-2-ethylhexyl phthalate (DEHP) | 87.4 - 102 | 1.35 - 8.22 | 0.107 |
To understand the metabolism and potential effects of phthalates, researchers use animal models. In these mechanistic studies, accurate quantification of phthalate metabolites in biological matrices like serum, urine, or tissue is essential. Deuterated internal standards are indispensable for this work.
For instance, studies on the toxicokinetics of phthalates often involve administering a deuterated parent compound (like D4-Di-n-butyl phthalate) to a volunteer or animal model and then measuring the excretion of its metabolites in urine over time. ucd.ie While this specific example uses a different deuterated phthalate, the principle directly applies. Using a deuterated internal standard like DnP-d4 would be critical for accurately quantifying the non-deuterated DnPP and its metabolites in mechanistic studies investigating its specific metabolic pathways and biological effects. The use of isotope dilution mass spectrometry with these standards is considered the most appropriate and precise method for analysis at the low concentrations found in biological samples. frontiersin.org
Humans are widely exposed to phthalates through their diet, via migration from food packaging materials, and from the use of various consumer products. europa.eu Regulatory bodies set limits for certain phthalates in these products, necessitating highly accurate analytical methods for compliance testing. nih.gov
Food Analysis : Di-n-propyl phthalate-d4 is used as an internal standard in methods designed to quantify phthalates in a wide range of foodstuffs. food.gov.uk Given the complexity of food matrices (e.g., high fat, high protein), isotope dilution is crucial for overcoming extraction inefficiencies and matrix effects. researchgate.net For example, methods for analyzing phthalates in wine and other beverages use a panel of deuterated standards, including homologs of DnP, to ensure accurate results. oiv.int
Consumer Products and Packaging : Research into the leaching of chemicals from packaging into products relies on robust analytical techniques. gcms.cz A study on polyvinyl chloride (PVC) products developed a high-precision GC-MS method using a suite of deuterium-labeled phthalates to accurately quantify 11 different phthalates, demonstrating excellent repeatability and reproducibility for ensuring compliance with regulatory thresholds. nih.gov
The table below shows the performance of a validated method for phthalate analysis in PVC, highlighting the precision achieved using deuterated internal standards.
| Parameter | Value |
|---|---|
| Repeatability | ≤ 2.17% |
| Reproducibility | ≤ 2.16% |
| Relative Expanded Uncertainty | ≤ 5.6% |
Environmental Behavior and Fate of Phthalate Esters: Implications for Di N Propyl Phthalate D4 Research
Occurrence and Distribution in Environmental Compartments
Phthalates have been detected in various environmental media across the globe, from industrialized urban centers to remote arctic regions. nih.govresearchgate.net Their distribution is governed by their physicochemical properties, such as water solubility and vapor pressure, which vary depending on the length of their alkyl chains.
The atmosphere serves as a significant pathway for the long-range transport of phthalate (B1215562) esters. who.int Lighter PAEs, such as Dimethyl phthalate (DMP), Diethyl phthalate (DEP), and DnPP, are more volatile and tend to be present predominantly in the vapor phase. researchgate.net In contrast, heavier phthalates like Di(2-ethylhexyl) phthalate (DEHP) are more likely to be associated with particulate matter. researchgate.net This association with particles is a key factor in their atmospheric deposition. mdpi.com
Studies have shown that atmospheric concentrations of phthalates are generally higher in urban and industrial areas. For instance, in industrial areas of Korea, concentrations of DEHP and DMP have been recorded in the ranges of 45.7 to 1,012.7 ng/m³ and 7.7 to 375.1 ng/m³, respectively. researchgate.net A study in Paris found total atmospheric levels of various phthalates, with Di-n-butyl phthalate (DBP) being the most predominant. researchgate.net While specific quantitative data for DnPP in the atmosphere is less common, its presence has been confirmed in indoor air quality assessments. e-kenkyu.com For example, a study on residential buildings in Japan detected Di-n-propyl phthalate (DnPP) among other phthalates. e-kenkyu.com The transport of these compounds can be extensive, with studies detecting phthalates in the Arctic atmosphere, indicating that atmospheric transport is a significant process for their occurrence in remote marine environments. e-kenkyu.com Deposition, both wet and dry, is a primary mechanism for removing phthalates from the atmosphere and transferring them to aquatic and terrestrial ecosystems. who.intmdpi.com
Phthalate esters are frequently detected in various aquatic environments, including rivers, lakes, and oceans. nih.govapecwater.com Their concentrations can range from nanograms per liter to micrograms per liter, influenced by proximity to industrial and urban sources, wastewater treatment plant discharges, and atmospheric deposition. mdpi.comresearchgate.net
Di-n-propyl phthalate has been identified in various water bodies. For example, it was detected in water samples from mechanic villages in Abeokuta, with concentrations ranging from 0.2 to 0.24 ppb in some locations. chemsociety.org.ng In a study of the Dal Lake in India, various phthalates were analyzed, highlighting the contamination of freshwater systems. ijcrt.org The behavior of phthalates in aquatic systems is influenced by their hydrophobicity. More hydrophobic phthalates tend to partition to suspended particulate matter and sediment. mdpi.com The presence of phthalates in aquatic ecosystems poses a potential risk to aquatic organisms due to their endocrine-disrupting properties. apecwater.com
Here is a table summarizing the occurrence of selected phthalates in various aquatic environments:
| Phthalate | Location | Concentration Range | Reference |
|---|---|---|---|
| Di-n-propyl phthalate (DPP) | Water from mechanic villages, Abeokuta | 0.2 - 0.24 ppb | chemsociety.org.ng |
| Di-n-butyl phthalate (DBP) | Dal Lake, India | 22 - 40.81 µg/L | ijcrt.org |
| Diethylhexyl phthalate (DEHP) | Selenga River, Russia | Up to 61.64 µg/L (total PAEs) | mdpi.com |
| Multiple PAEs | Tropical Western Pacific Ocean | 12.13 - 60.69 ng/L | nih.gov |
Due to their hydrophobic nature, many phthalate esters, including DnPP, tend to adsorb to soil and sediment particles. mdpi.com This leads to their accumulation in these compartments, which can act as long-term sinks and sources of contamination to the overlying water column and terrestrial organisms.
Concentrations of DnPP in soil have been reported in various studies. For example, soil samples from automobile mechanic villages showed DPP concentrations ranging from 0.075 to 0.138 ppm. chemsociety.org.ng In a broader context, phthalate concentrations in soil and sediments can be significant, with levels of DBP and DEHP often being the highest. mdpi.com For instance, in sediments of the U-Tapao Canal in Thailand, the total concentration of three PAE congeners ranged from 190 to 2010 ng/g dry weight. mdpi.com The presence of organic matter in soil and sediment generally enhances the sorption of phthalates, reducing their mobility but increasing their persistence.
Aquatic Systems Dynamics
Degradation Pathways of Phthalate Esters
The persistence of phthalate esters in the environment is mitigated by various degradation processes, with biotic degradation being a primary route of transformation.
Biotic Degradation Mechanisms
Microorganisms play a crucial role in the breakdown of phthalate esters in the environment. The rate and extent of biodegradation are influenced by the chemical structure of the phthalate, particularly the length and branching of the alkyl chains, as well as environmental conditions.
A wide range of bacteria capable of degrading phthalates has been isolated from various environments, including soil, sediment, and sludge. researchgate.net The initial step in the aerobic bacterial degradation of phthalate esters is typically the hydrolysis of the ester bonds by esterases or lipases, leading to the formation of a monoalkyl phthalate and an alcohol. ethz.ch The monoalkyl phthalate is then further hydrolyzed to phthalic acid. ethz.ch Phthalic acid serves as a central intermediate that is subsequently funneled into the tricarboxylic acid (TCA) cycle for complete mineralization. ethz.ch
Several bacterial strains have been shown to degrade DnPP. For example, Sphigomonas sp. and Corynebacterium sp. isolated from river sediment and petrochemical sludge, respectively, were found to rapidly degrade PAEs with shorter alkyl chains, including DnPP. researchgate.net Another study demonstrated that Rhodococcus jostii RHA1 can degrade dipropyl phthalate. ethz.ch The bacterium Acinetobacter lwoffii has also been shown to biotransform dipropyl phthalate. ethz.ch
Cyanobacteria have also been implicated in the degradation and transformation of phthalates. Some species of freshwater algae and cyanobacteria are capable of producing certain phthalates, while others can contribute to their degradation. researchgate.net For instance, the marine dinoflagellate Karenia brevis has been studied for its ability to degrade DEP and DnPP through processes like esterification, demethylation, or transesterification. mdpi.com
The efficiency of microbial degradation can be influenced by various factors. For instance, a study on a coculture of Glutamicibacter nicotianae ZM05 and Acinetobacter tandoii ZM06 showed that the consortium could effectively degrade Dipropyl phthalate (DPrP) even under cadmium stress. researchgate.net
Here is a table summarizing some of the microorganisms capable of degrading Di-n-propyl phthalate:
| Microorganism | Environment of Isolation | Key Findings | Reference |
|---|---|---|---|
| Sphigomonas sp. (DK4) | River sediment | Rapid degradation of short-chain PAEs including DPrP. | researchgate.net |
| Corynebacterium sp. (O18) | Petrochemical sludge | Rapid degradation of short-chain PAEs including DPrP. | researchgate.net |
| Rhodococcus jostii (RHA1) | - | Degrades dipropyl phthalate. | ethz.ch |
| Acinetobacter lwoffii | - | Biotransformation of dipropyl phthalate. | ethz.ch |
| Glutamicibacter nicotianae ZM05 | - | Degrades DPrP, especially in co-culture under heavy metal stress. | researchgate.net |
| Karenia brevis | Marine dinoflagellate | Degrades DPrP via esterification, demethylation, or transesterification. | mdpi.com |
Enzymatic Hydrolysis Processes
The principal mechanism for the breakdown of phthalate esters in the environment is microbial degradation, with enzymatic hydrolysis being the critical initial step. aloki.humdpi.com This process involves the cleavage of the ester bonds, transforming the parent diester into its monoester and subsequently into phthalic acid, which can then be further mineralized. jmb.or.krnih.gov
A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade phthalates. aloki.hujmb.or.kr The enzymes responsible, primarily esterases, lipases, and specialized phthalate hydrolases, exhibit different specificities and efficiencies depending on the structure of the phthalate ester. frontiersin.orgdiva-portal.org Generally, phthalates with shorter alkyl chains, like Di-n-propyl phthalate, are more readily biodegradable than their longer-chain counterparts. mst.dk
Research has identified specific enzymes capable of hydrolyzing a range of phthalate esters. For instance, cholesterol esterases (CEases) derived from mammalian pancreatic sources (porcine and bovine) have been shown to effectively hydrolyze eight different phthalate esters, including Di-n-propyl phthalate (DPrP). nih.govresearchgate.net In one study, bovine pancreatic CEase completely hydrolyzed DPrP within 15 minutes. nih.gov This suggests that if Di-n-propyl phthalate-d4 enters biological systems, similar rapid enzymatic hydrolysis is likely to occur.
The microbial degradation pathway for phthalate diesters typically proceeds in a stepwise manner:
Primary Biodegradation : A diesterase enzyme hydrolyzes one of the ester linkages, resulting in a monoester (e.g., mono-n-propyl phthalate) and an alcohol. nih.gov
Secondary Biodegradation : A monoesterase acts on the remaining ester bond of the monoester, yielding phthalic acid and another alcohol molecule. jmb.or.krnih.gov
Ultimate Biodegradation : The phthalic acid is further broken down by enzymes like dioxygenases, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov
Some enzymes, classified as Type III hydrolases, are capable of hydrolyzing both ester bonds of the phthalate diester directly. nih.govfrontiersin.org The efficiency of these enzymatic processes is a key determinant of the persistence of phthalates in soil and aquatic systems.
Table 1: Examples of Enzymes Involved in Phthalate Ester Hydrolysis
| Enzyme Type | Source | Target Phthalates | Key Findings | Reference(s) |
| Cholesterol Esterase | Porcine & Bovine Pancreas | DEP, DPrP, DBP, DPeP, DHP, DEHP, BBP, DCHP | Capable of hydrolyzing a wide range of structurally diverse phthalates. DPrP was completely hydrolyzed within 15 minutes by bovine CEase. | nih.govresearchgate.net |
| Phthalate Hydrolase (PehA) | Arthrobacter sp. ZJUTW | DBP, DEP, DMP | Enzyme shows optimal activity at pH 10.0 and 50 °C; capable of hydrolyzing both ester bonds. | aloki.hu |
| Esterase (EstS1) | Sulfobacillus acidophilus | Various PAEs | Thermostable enzyme that effectively hydrolyzes different phthalates at elevated temperatures (60-70°C). | researchgate.net |
| Phthalate Hydrolase (DphAN1) | Acinetobacter sp. LUNF3 | DEP, BBP, DBP | Efficiently hydrolyzes various phthalates, generating the corresponding monoalkyl phthalates. | mdpi.com |
Abiotic Degradation Processes
While enzymatic hydrolysis is the dominant degradation pathway, abiotic processes also contribute to the transformation of phthalate esters in the environment, albeit generally at slower rates. nih.govresearchgate.net These processes include photolysis and chemical hydrolysis.
Hydrolysis in Aqueous Environments
Chemical hydrolysis is the cleavage of a chemical bond by reaction with water. Phthalate esters are susceptible to hydrolysis, but the rates under neutral environmental conditions (pH 7) are extremely slow and often considered negligible compared to biodegradation. mst.dkresearchgate.net The hydrolysis half-life for many phthalates can range from years to centuries. researchgate.net
The rate of hydrolysis is highly dependent on pH:
Alkaline Conditions : The rate increases significantly under alkaline (basic) conditions. mst.dkresearchgate.net
Acidic Conditions : Acid-catalyzed hydrolysis also occurs, but it is estimated to be orders of magnitude slower than alkaline-catalyzed hydrolysis. researchgate.net
Temperature Effects : Like most chemical reactions, the rate of hydrolysis increases with temperature. researchgate.net
Hydrolysis proceeds in two steps, first forming the monoester and an alcohol, followed by the breakdown of the monoester to phthalic acid and a second alcohol molecule. mst.dkresearchgate.net In specific environments like landfills, where pH and temperature can be elevated, hydrolysis can become a more dominant transformation process. nih.gov
Environmental Transport and Mobility Studies
The movement of Di-n-propyl phthalate-d4 through the environment is governed by its physical-chemical properties and its interactions with different environmental compartments like soil, water, and air. Phthalates are not chemically bound to the plastic products they are used in, allowing them to be released into the environment through leaching, migration, and volatilization. mdpi.com
Partitioning Behavior : Phthalates with higher molecular weights and consequently higher octanol-water partition coefficients (Kow) tend to adsorb strongly to organic matter in soil and sediment. nih.govwho.int Di-n-propyl phthalate has a moderate log Kow, suggesting it will partition to particulate matter but may also remain dissolved in water. mst.dkthermofisher.com
Soil Mobility : The mobility of phthalates in soil is inversely related to their tendency to adsorb to soil organic carbon. Phthalates with lower molecular weights, like diethyl phthalate (DEP), are generally more mobile in soil and have a greater potential to leach into groundwater, especially in soils with low organic content. nih.gov Di-n-propyl phthalate would be expected to have moderate mobility. thermofisher.com Studies have shown that phthalate transport in soil can be influenced by both physical and chemical factors. nih.gov
Atmospheric Transport : While volatilization is not a primary transport mechanism for higher molecular weight phthalates, those with shorter alkyl chains can enter the atmosphere. mst.dk Once in the atmosphere, they can be transported and redeposited through wet and dry deposition. who.int
Table 2: Physical-Chemical Properties Influencing Environmental Transport of Di-n-propyl Phthalate
| Property | Value/Description | Implication for Environmental Fate | Reference(s) |
| Molecular Formula | C14H18O4 | Basic identifier for the non-deuterated compound. | thermofisher.com |
| Water Solubility | Soluble | Will likely be mobile in the environment due to its water solubility and may spread in water systems. | thermofisher.com |
| Log Kow | ~3.87 (estimated for DnPP) | Indicates a moderate potential to adsorb to organic matter in soil and sediment, and some potential for bioaccumulation. | researchgate.net |
| Vapor Pressure | Decreases with increasing molecular weight | Low volatility compared to smaller phthalates, but some atmospheric presence is possible. | nih.gov |
Modeling Approaches for Environmental Fate Prediction
To better understand and predict how phthalates like Di-n-propyl phthalate-d4 behave in the environment, researchers use various mathematical models. These models integrate data on a chemical's properties with environmental characteristics to simulate its distribution, transport, and persistence.
Multimedia Fate Models : These models, such as the Multimedia Urban Model (MUM), simulate the fate and concentration of chemicals across different environmental media (air, water, soil, sediment, plants). pjoes.com Such models have shown that for phthalates in an urban environment, air and soil are the primary sinks, accumulating the majority of the total mass. pjoes.com Evaluative fate modeling suggests that while the persistence of phthalates tends to increase with molecular weight, their potential for long-range transport decreases due to stronger sorption to aerosols, soil, and vegetation. researchgate.netresearchgate.net
Transport Models : Specific models like HYDRUS-1D are used to predict the movement of substances through the soil column. nih.gov These models can incorporate complex processes like two-site sorption (equilibrium and non-equilibrium) to accurately simulate the leaching of phthalates towards groundwater. nih.gov Such studies have been used to establish breakthrough curves for various phthalates, showing that adsorption increases with the length of the carbon chain. nih.gov
Aquatic Ecosystem Models : Computer-simulated models for aquatic ecosystems (like EXAMS) have been used to compare the relative importance of different degradation processes. For a phthalate like DEP, these models confirmed that biodegradation is the most significant degradation process in most aquatic systems, with abiotic hydrolysis and photolysis being minor contributors. cdc.gov
These modeling approaches are essential tools for risk assessment, helping to estimate environmental concentrations and potential exposure pathways based on release scenarios and the chemical's intrinsic properties. epa.govepa.gov
Biotransformation and Mechanistic Studies of Phthalate Esters Non Human Focus
Metabolic Pathways in Model Organisms (e.g., Rodents, Aquatic Species)
The metabolism of phthalate (B1215562) esters is a multi-step process that primarily occurs in the liver and intestines. oup.comkoreamed.org This process is crucial for their detoxification and subsequent excretion from the body. researchgate.netnih.gov The metabolic pathways of DnPP in model organisms such as rodents and various aquatic species generally follow a pattern observed for other low-molecular-weight phthalates. koreamed.orgcpsc.gov
Ester Cleavage and Formation of Monoesters
The initial and pivotal step in the biotransformation of Di-n-propyl phthalate is the cleavage of one of its ester bonds. oup.comnih.gov This hydrolysis is catalyzed by non-specific esterases and lipases present in various tissues, most notably the intestines and the liver. koreamed.orgnih.govtandfonline.com The reaction yields the primary metabolite, mono-n-propyl phthalate (MnPP), and a molecule of n-propanol. nih.gov
This monoester form is often considered the more biologically active species compared to the parent diester. oup.com The formation of MnPP is a rapid process and serves as the gateway for all subsequent metabolic transformations. Studies in rats have demonstrated that after oral administration, DnPP is quickly metabolized to its monoester. researchgate.net
Oxidative Metabolism of Alkyl Chains
Following the initial hydrolysis, the mono-n-propyl phthalate (MnPP) can undergo further metabolism, particularly through the oxidation of its remaining propyl alkyl chain. cpsc.govnih.gov This is a phase I biotransformation reaction. tandfonline.com The oxidation can occur at different positions on the alkyl chain, leading to the formation of more polar and water-soluble metabolites. nih.gov These reactions are typically catalyzed by cytochrome P450 enzymes. frontiersin.org
The oxidation can result in the introduction of a hydroxyl group (-OH), leading to hydroxylated metabolites. Further oxidation can convert the hydroxyl group to a ketone (=O) or a carboxylic acid (-COOH) group, resulting in carboxylated metabolites. nih.gov For longer-chain phthalates, oxidative metabolism is a major pathway, and the resulting oxidized monoesters are often the most abundant metabolites found in urine. cpsc.govnih.gov While DnPP is a shorter-chain phthalate, this pathway is still relevant for the formation of various secondary metabolites.
Conjugation Reactions (if relevant to analytical detection of metabolites)
After the formation of monoesters and their oxidized derivatives, these metabolites can undergo phase II conjugation reactions. researchgate.nettandfonline.com The most common conjugation reaction for phthalate metabolites is glucuronidation, where glucuronic acid is attached to the metabolite. researchgate.nettandfonline.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net
Conjugation significantly increases the water solubility of the metabolites, which facilitates their excretion in urine and feces. nih.govtandfonline.com From an analytical perspective, the detection of these glucuronide conjugates is highly relevant. In biomonitoring studies, urine samples are often treated with enzymes like β-glucuronidase to cleave the glucuronide conjugate, allowing for the measurement of the total concentration of the phthalate metabolite (free plus conjugated forms). nih.gov This provides a more complete picture of the exposure and metabolism of the parent phthalate.
Application of Deuterated Analogs in Tracing Metabolic Fates
The use of stable isotope-labeled internal standards is a cornerstone of modern analytical chemistry, particularly in the field of metabolomics and toxicology. Di-n-propyl phthalate-d4, a deuterated analog of DnPP where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612), serves as an invaluable tool in metabolic studies. medchemexpress.comlgcstandards.com
Deuterated standards are chemically identical to their non-labeled counterparts but have a higher mass. medchemexpress.com This mass difference allows for their clear differentiation and accurate quantification using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). umich.eduresearchgate.net
In metabolic fate studies, a known amount of the deuterated compound (e.g., Di-n-propyl phthalate-d4) is introduced into the biological system being studied. researchgate.netresearchgate.net As it undergoes the same metabolic transformations as the unlabeled compound, the resulting deuterated metabolites can be traced and quantified. This allows researchers to:
Accurately quantify endogenous levels of metabolites: By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any loss of the analyte during extraction and analysis can be corrected for, leading to more precise and accurate measurements. researchgate.net
Elucidate metabolic pathways: By tracking the appearance of different deuterated metabolites over time, the sequence and kinetics of the biotransformation reactions can be determined. researchgate.netresearchgate.net
Determine the fractional excretion of metabolites: The use of deuterated analogs allows for the calculation of how much of the parent compound is converted to each specific metabolite and excreted. researchgate.net
The application of deuterated analogs like Di-n-propyl phthalate-d4 has significantly advanced our understanding of phthalate pharmacokinetics and metabolism. medchemexpress.comresearchgate.net
Identification and Characterization of Biotransformation Products (e.g., hydroxylated, carboxylated metabolites)
The biotransformation of Di-n-propyl phthalate results in a variety of metabolites beyond the primary monoester, MnPP. The identification and characterization of these products, which include hydroxylated and carboxylated metabolites, are crucial for a comprehensive understanding of its metabolic fate. cpsc.govnih.gov
Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are instrumental in identifying these metabolites in biological matrices like urine. acs.org These techniques allow for the detection of compounds at very low concentrations and provide information about their elemental composition, which aids in structure elucidation. acs.org
For other phthalates with longer alkyl chains, such as di-n-octyl phthalate (DnOP), a variety of oxidative metabolites have been identified. For instance, mono-(3-carboxypropyl) phthalate (MCPP) is a major urinary metabolite of DnOP in rats. researchgate.net Similar oxidative processes are expected for DnPP, leading to the formation of metabolites such as:
Hydroxylated mono-n-propyl phthalates: Where a hydroxyl group is added to the propyl chain.
Carboxylated mono-n-propyl phthalates: Resulting from further oxidation of the hydroxylated metabolites.
The specific structures and relative abundances of these metabolites can provide insights into the specific enzymatic pathways involved in the biotransformation of DnPP in different species.
Table of Research Findings on Phthalate Metabolism
| Category | Finding | Relevant Phthalate(s) | Source(s) |
| Primary Metabolism | Initial hydrolysis to monoester is a key step. | All Phthalates | oup.comnih.gov |
| Primary Metabolism | Monoester is considered the biologically active form. | All Phthalates | oup.com |
| Secondary Metabolism | Oxidative metabolism of the alkyl chain produces hydroxylated and carboxylated metabolites. | Phthalates with C4 or longer chains | cpsc.govnih.gov |
| Excretion | Conjugation with glucuronic acid increases water solubility and facilitates excretion. | All Phthalates | researchgate.nettandfonline.com |
| Analytical Methods | Deuterated analogs are used as internal standards for accurate quantification. | Di-n-propyl phthalate, DEHP, DINP | medchemexpress.comresearchgate.net |
| Metabolite Identification | High-resolution mass spectrometry is used to identify novel biotransformation products. | DEHP | acs.org |
| Interspecies Differences | Metabolic pathways can show slight qualitative differences between species. | General Phthalates | tandfonline.comtandfonline.com |
Emerging Research Directions and Future Perspectives on Di N Propyl Phthalate D4
Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput
The accurate detection and quantification of phthalates in various matrices such as water, soil, and biological tissues are paramount for exposure and risk assessment. accustandard.com Di-n-propyl phthalate-d4 is instrumental in the development and validation of new analytical methods with improved sensitivity and higher throughput.
Future research is focused on refining existing techniques and exploring novel approaches. The use of DnPP-d4 and other deuterated standards is recommended for gas chromatography (GC) quantification to ensure accuracy. mdpi.com Advanced analytical methods are continually being developed to detect and quantify phthalates at trace levels. mdpi.com
Key areas of development include:
High-Resolution Mass Spectrometry (HRMS): The coupling of gas chromatography with high-resolution mass spectrometry (GC-HRMS) offers enhanced selectivity and sensitivity, allowing for the detection of ultra-trace levels of phthalates. nih.gov DnPP-d4 is essential for method validation and as an internal standard to correct for matrix effects and variations in instrument response. mdpi.com
Tandem Mass Spectrometry (MS/MS): Techniques like GC-MS/MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide even greater specificity, which is crucial when analyzing complex environmental and biological samples. mdpi.com The use of deuterated standards like DnPP-d4 in these methods helps to minimize interferences and improve the accuracy of quantification. mdpi.com
Advanced Sample Preparation Techniques: Innovations in sample preparation, such as solid-phase microextraction (SPME) and magnetic nanoparticle-based extraction, aim to reduce solvent consumption, improve extraction efficiency, and minimize background contamination. mdpi.commdpi.com DnPP-d4 is used to assess the recovery and efficiency of these new extraction methods.
A comparison of limits of detection (LOD) for various phthalates using different analytical techniques is presented in the table below.
| Phthalate (B1215562) | Analytical Technique | Limit of Detection (LOD) | Reference |
| Various Phthalates | Accelerated Solvent Extraction (ASE) | 1.2–2.0 µg/kg | nih.gov |
| Di-isobutyl phthalate (DIBP) | Not specified | 0.54 ng m–3 | aaqr.org |
| Diethyl phthalate (DEP) | Not specified | 0.01 ng m–3 | aaqr.org |
Advanced Environmental Modeling Incorporating Deuterated Phthalate Tracers
Understanding the fate and transport of phthalates in the environment is critical for predicting their environmental concentrations and potential impacts. Deuterated tracers like Di-n-propyl phthalate-d4 are invaluable for these studies.
By introducing a known amount of DnPP-d4 into a controlled environmental system (e.g., a microcosm or a field plot), researchers can track its movement and transformation. This allows for the determination of key environmental parameters such as:
Degradation Rates: The rate at which phthalates are broken down by biotic and abiotic processes.
Adsorption and Desorption Coefficients: The extent to which phthalates bind to soil and sediment particles.
Transport Velocities: The speed at which phthalates move through different environmental compartments.
Future environmental models will likely incorporate data from these tracer studies to provide more accurate predictions of phthalate distribution and persistence in the environment. This information is crucial for developing effective remediation strategies and for setting environmental quality standards.
Mechanistic Studies of Phthalate Degradation and Biotransformation in Complex Systems
Di-n-propyl phthalate-d4 plays a significant role in elucidating the mechanisms of phthalate degradation and biotransformation. By using isotopically labeled compounds, researchers can trace the metabolic pathways of phthalates in various organisms and environmental systems. nih.gov
For instance, studies have investigated the degradation of phthalates under different conditions, such as in the presence of UV light or specific microorganisms. frontiersin.orgresearchgate.net The degradation of some phthalates follows first-order kinetics. nih.gov The degradation rates of phthalates can vary depending on the length of their alkyl chain and the environmental conditions. frontiersin.org For example, under aerobic conditions, some phthalates are easily degraded, while others are more persistent. researchgate.net
The use of deuterated standards helps in identifying the intermediate and final degradation products, providing a clearer picture of the transformation processes. This knowledge is essential for assessing the potential toxicity of degradation products and for developing bioremediation technologies.
| Phthalate | Condition | Degradation Half-life (days) | Reference |
| Diethyl phthalate (DEP) | Aerobic | 2.5 | researchgate.net |
| Di-n-propyl phthalate (DPP) | Aerobic | 2.8 | researchgate.net |
| Di-n-butyl phthalate (DBP) | Aerobic | 2.9 | researchgate.net |
| Diethyl phthalate (DEP) | Anaerobic | 33.6 | researchgate.net |
| Di-n-propyl phthalate (DPP) | Anaerobic | 25.7 | researchgate.net |
| Di-n-butyl phthalate (DBP) | Anaerobic | 14.4 | researchgate.net |
Integration of Isotope Tracers in Multi-Omics Research
The field of "exposomics" aims to comprehensively characterize all environmental exposures an individual experiences over their lifetime. nih.gov Multi-omics approaches, which integrate data from genomics, proteomics, metabolomics, and other "omics" fields, are powerful tools in this endeavor. ufz.descience.gov
Deuterated standards like Di-n-propyl phthalate-d4 are poised to play a crucial role in multi-omics studies of phthalate exposure. By using isotopically labeled phthalates, researchers can trace their metabolic fate within an organism and link exposure to specific molecular and cellular responses. nih.gov This can help to:
Identify novel biomarkers of phthalate exposure.
Elucidate the mechanisms of phthalate-induced toxicity.
Understand the interplay between genetic susceptibility and environmental exposures in disease development.
The integration of stable isotope tracers with multi-omics technologies will provide a more holistic understanding of the health effects of phthalates. researcher.life
Role of Deuterated Standards in Understanding Source Apportionment and Exposure Pathways
Identifying the sources of phthalate contamination is a key step in mitigating human exposure. Deuterated standards are essential tools in source apportionment studies, which aim to distinguish between different sources of pollution. researchgate.netsajs.co.zapku.edu.cn
Furthermore, understanding the primary pathways of human exposure (e.g., ingestion, inhalation, dermal contact) is crucial for developing effective intervention strategies. researchgate.net Studies using deuterated tracers can help to quantify the contribution of each exposure route to the total body burden of phthalates.
Q & A
Q. What are the key considerations for synthesizing Di-n-propyl phthalate-d4 with high isotopic purity?
Methodological Answer: Synthesis requires deuterium labeling at the 3,4,5,6 positions of the benzene ring (ring-d4) to maintain isotopic integrity. Techniques such as catalytic deuteration or substitution reactions using deuterated precursors (e.g., benzene-d6) are common. Post-synthesis, purity is verified via <sup>1</sup>H NMR to confirm >98% deuterium incorporation and GC-MS to identify non-deuterated contaminants .
Q. How is Di-n-propyl phthalate-d4 used as an internal standard in environmental analysis?
Methodological Answer: It serves as a surrogate or internal standard in GC-MS workflows for quantifying non-deuterated phthalates. For example, in water analysis, a known concentration of Di-n-propyl phthalate-d4 is spiked into samples before extraction. The peak area ratio between the target analyte (e.g., dimethyl phthalate) and the deuterated internal standard is used to calculate recovery rates and correct for matrix effects .
Q. What analytical techniques are recommended for characterizing Di-n-propyl phthalate-d4?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (C14H14D4O4, ~268.3 g/mol) and isotopic distribution. Isotopic purity is validated using <sup>2</sup>H NMR to ensure deuterium placement at the 3,4,5,6 positions. GC-MS with selected ion monitoring (SIM) is preferred for trace-level quantification in environmental matrices .
Advanced Research Questions
Q. Why does Di-n-propyl phthalate-d4 exhibit outlier behavior in biodegradation QSAR models?
Methodological Answer: QSAR models for aerobic biodegradation often mispredict its persistence due to steric hindrance from the branched propyl groups and deuterium substitution. Experimental validation using OECD 301B tests (ready biodegradability) is critical. Discrepancies between predicted and observed half-lives highlight limitations in current descriptor sets for deuterated compounds .
Q. How can cross-contamination between deuterated and non-deuterated phthalates be minimized during co-analysis?
Methodological Answer: Use chromatographic separation with polar capillary columns (e.g., DB-5MS) to resolve Di-n-propyl phthalate-d4 from its non-deuterated analog. Optimize MS parameters to distinguish isotopic clusters (e.g., m/z 149 for non-deuterated vs. m/z 153 for d4 fragments). Blank samples and procedural controls are mandatory to detect carryover .
Q. What are the challenges in quantifying Di-n-propyl phthalate-d4 in complex biological matrices?
Methodological Answer: Matrix effects (e.g., lipid interference in serum) require cleanup steps like solid-phase extraction (SPE) with C18 cartridges. Isotope dilution mass spectrometry (IDMS) improves accuracy by compensating for ion suppression. Validate methods using CRM (certified reference materials) spiked with known concentrations of deuterated and non-deuterated phthalates .
Q. How does deuterium substitution affect the stability of Di-n-propyl phthalate-d4 under varying storage conditions?
Methodological Answer: Stability studies should assess deuterium loss via hydrolysis or photodegradation. Store standards in amber glass vials at −20°C in methanol to prevent deuterium exchange. Accelerated stability tests (e.g., 40°C for 30 days) combined with LC-HRMS monitor degradation products like phthalic acid-d4 .
Data Interpretation and Contradictions
Q. How should researchers reconcile conflicting data on the environmental half-life of Di-n-propyl phthalate-d4?
Methodological Answer: Discrepancies may arise from differences in experimental conditions (e.g., microbial activity, pH). Conduct parallel studies under standardized OECD guidelines and report metadata (e.g., inoculum source, temperature). Use deuterated analogs of degradation intermediates (e.g., mono-propyl phthalate-d4) to track pathways .
Q. What criteria validate the use of Di-n-propyl phthalate-d4 in isotope dilution assays?
Methodological Answer: Validate linearity (R<sup>2</sup> > 0.995) across the calibration range (e.g., 1–500 µg/L), limit of detection (LOD < 0.1 µg/L), and precision (RSD < 10%). Cross-check against non-isotopic methods (e.g., HPLC-UV) to confirm accuracy. Ensure the deuterated standard co-elutes with the target analyte to correct for extraction efficiency .
Tables
Table 1: Key Physicochemical Properties of Di-n-Propyl Phthalate-d4
| Property | Value | Source |
|---|---|---|
| CAS Number | 358731-29-0 | |
| Molecular Formula | C14H14D4O4 | |
| Isotopic Purity | ≥98% | |
| Preferred Analytical Method | GC-MS (SIM mode) |
Table 2: Common Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
